molecular formula C9H11FN2O3S B14817320 N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide

N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B14817320
M. Wt: 246.26 g/mol
InChI Key: GDXWBIJRWMNENE-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide is a chemical compound with the molecular formula C9H11FN2O3S and a molecular weight of 246.261 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluoropyridine ring, and a methanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11FN2O3S

Molecular Weight

246.26 g/mol

IUPAC Name

N-(5-cyclopropyloxy-4-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C9H11FN2O3S/c1-16(13,14)12-9-4-7(10)8(5-11-9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

GDXWBIJRWMNENE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=NC=C(C(=C1)F)OC2CC2

Origin of Product

United States

Preparation Methods

The synthesis of N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyclopropoxy-4-fluoropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

N-(5-Cyclopropoxy-4-fluoropyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:

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